1-Oxaspiro[2.4]heptane-2-carbonitrile
Overview
Description
1-Oxaspiro[2.4]heptane-2-carbonitrile is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
1-Oxaspiro[2.4]heptane-2-carbonitrile and its derivatives have been extensively studied for their unique synthesis methods and chemical properties. For instance, the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate results in substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013). Additionally, palladium-catalyzed decarboxylative cyclopropanation has been developed for synthesizing 4-oxaspiro[2.4]heptanes with high selectivity (Shintani, Ito, & Hayashi, 2012).
Photoreactions and Derivatives Synthesis
Research on photoreactions of diketene with maleic anhydride has led to the creation of compounds like 2-oxo-1-oxaspiro[3.3]heptane-cis-5, 6-dicarboxylic anhydride, demonstrating the versatility of oxaspiro compounds in synthesizing diverse chemical structures (Kato, Chiba, & Tsuchiya, 1980).
Medicinal Chemistry Applications
In medicinal chemistry, this compound derivatives are used for synthesizing compounds with potential therapeutic applications. For example, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have been synthesized, exhibiting potent antibacterial activity against respiratory pathogens (Odagiri et al., 2013).
Catalysis and Organic Synthesis
The compound has also been studied in the context of catalysis and organic synthesis. For instance, theuse of azaspiro[3.3]heptanes as replacements for more traditional heterocycles in medicinal chemistry has shown that introducing a spirocyclic center can lower the lipophilicity of molecules, a finding significant for drug design (Degorce, Bodnarchuk, & Scott, 2019).
Chemical Transformations and Stability
The stability and reactivity of this compound derivatives have been a subject of research as well. An improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane has been presented, and its isolation as a sulfonic acid salt yields a more stable and more soluble product (van der Haas et al., 2017). Moreover, the reductive cleavage and subsequent transformations of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates highlight the potential of these compounds in organic synthesis (Molchanov, Tran, Stepakov, & Kostikov, 2016).
Coordination Chemistry
In coordination chemistry, spirocyclic sulfur and selenium ligands, including variants of 2,6-dithiaspiro[3.3]heptane, have been prepared and characterized, demonstrating their utility in coordinating transition metal centers (Petrukhina, Henck, Li, Block, Jin, Zhang, & Clérac, 2005).
Properties
IUPAC Name |
1-oxaspiro[2.4]heptane-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-7(9-6)3-1-2-4-7/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCYZQVCDGGQOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(O2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338411 | |
Record name | 1-Oxaspiro[2.4]heptane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36929-35-8 | |
Record name | 1-Oxaspiro[2.4]heptane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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